molecular formula C12H19LiN2O4 B13510941 Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B13510941
M. Wt: 262.3 g/mol
InChI Key: IOXFRYJRLFTZFE-UHFFFAOYSA-M
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Description

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a bicyclic structure

Preparation Methods

The synthesis of Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate typically involves the reaction of 1,4-diazabicyclo[32The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves the coordination of the lithium ion to the bicyclic structure, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor .

Comparison with Similar Compounds

Similar compounds include:

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their functional groups and reactivity. Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the lithium ion and its specific bicyclic structure .

Properties

Molecular Formula

C12H19LiN2O4

Molecular Weight

262.3 g/mol

IUPAC Name

lithium;4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C12H20N2O4.Li/c1-12(2,3)18-11(17)14-7-9(10(15)16)13-5-4-8(14)6-13;/h8-9H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1

InChI Key

IOXFRYJRLFTZFE-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)(C)OC(=O)N1CC(N2CCC1C2)C(=O)[O-]

Origin of Product

United States

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